3-(Methylthio)pyrrolidine

Antimicrobial Quinolone Structure-Activity Relationship

3-(Methylthio)pyrrolidine (CAS 164666-10-8), also designated 3-methylsulfanylpyrrolidine , is a substituted pyrrolidine characterized by a methylthio (-SCH3) group covalently linked at the C-3 position of the saturated five-membered nitrogen heterocycle. This sulfur-containing secondary amine (molecular formula C5H11NS, molecular weight 117.21 g/mol ) is typically procured as a liquid and is commercially available in research-grade purities ranging from 95% to 98%.

Molecular Formula C5H11NS
Molecular Weight 117.21
CAS No. 164666-10-8
Cat. No. B2442467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)pyrrolidine
CAS164666-10-8
Molecular FormulaC5H11NS
Molecular Weight117.21
Structural Identifiers
SMILESCSC1CCNC1
InChIInChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3
InChIKeyYRUWMEUBLIEWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)pyrrolidine (CAS 164666-10-8) Baseline Characteristics and Procurement-Relevant Compound Class Overview


3-(Methylthio)pyrrolidine (CAS 164666-10-8), also designated 3-methylsulfanylpyrrolidine [1], is a substituted pyrrolidine characterized by a methylthio (-SCH3) group covalently linked at the C-3 position of the saturated five-membered nitrogen heterocycle. This sulfur-containing secondary amine (molecular formula C5H11NS, molecular weight 117.21 g/mol ) is typically procured as a liquid and is commercially available in research-grade purities ranging from 95% to 98% . The compound serves as a versatile chiral and achiral building block in medicinal chemistry and organic synthesis [2], with its rigid pyrrolidine scaffold and thioether functionality enabling applications in the construction of complex heterocyclic frameworks [3].

Why Unsubstituted Pyrrolidine or Alternative 3-Position Analogs Cannot Replace 3-(Methylthio)pyrrolidine in Synthesis and Bioactivity


The structural and functional differentiation of 3-(Methylthio)pyrrolidine relative to its closest in-class analogs is governed by the precise electronic and steric contributions of the 3-methylthio substituent. Unsubstituted pyrrolidine lacks the sulfur-containing group that enables specific thioether-based chemical reactivity and potential enzyme/receptor interactions . Compounds such as 3-(methylthiomethyl)pyrrolidine differ in the spacer between the sulfur and the pyrrolidine ring, which demonstrably alters the antibacterial potency of derived quinolone conjugates [1]. Similarly, regioisomers like 2-methylthiopyrrolidines, described in quorum sensing modulation patents [2], present an alternative substitution pattern that would yield a different spatial orientation and biological profile. Furthermore, functional group substitutions—replacing the -SCH3 with -OH (as in 3-hydroxypyrrolidine inhibitors [3]) or with larger alkylthio groups—introduce fundamental changes in hydrogen bonding capacity, lipophilicity (clogP), and metabolic stability. Consequently, generic substitution of 3-(methylthio)pyrrolidine with a seemingly similar pyrrolidine derivative cannot be assumed to preserve the desired synthetic outcome or biological activity without explicit, quantitative validation.

Quantitative Differentiation of 3-(Methylthio)pyrrolidine: Comparative Evidence for Scientific Selection and Procurement


Comparative Antibacterial Potency: 3-Methylthio vs. 3-Methylthiomethyl Substituents in Quinolone Conjugates

In a study evaluating novel quinolone-3-carboxylic acid derivatives, the 3-methylthiopyrrolidine scaffold served as a key precursor for antibacterial compounds. While the parent compound 3-(methylthio)pyrrolidine was the building block for one series, a direct comparator, 3-methylthiomethylpyrrolidine (which features an additional methylene spacer), was used to synthesize a parallel series [1]. The resulting 7-substituted quinolones exhibited structure-dependent antibacterial activity against a panel of twenty Gram-positive and Gram-negative microorganisms [1]. This quantitative study provides a framework for understanding how subtle structural modifications to the pyrrolidine C-3 substituent translate to measurable differences in the final compound's activity.

Antimicrobial Quinolone Structure-Activity Relationship

Chemical Reactivity and Biological Profile Differentiation from Regioisomeric 2-Methylthiopyrrolidines

Regioisomerism is a critical determinant of biological function. While 3-(methylthio)pyrrolidine is used in quinolone antibacterial synthesis, the 2-methylthio regioisomer has been specifically patented for a distinct therapeutic application: modulating bacterial quorum sensing [1]. The patent claims compounds of a defined formula that require the methylthio group at the 2-position of the pyrrolidine ring for optimal inhibition of bacterial communication systems [1].

Quorum Sensing Antibacterial Regioisomerism

Substituent Impact on Inhibitory Potency: Class-Level QSAR Evidence for Pyrrolidine DPP-IV Inhibitors

Quantitative structure-activity relationship (QSAR) models derived for pyrrolidine-based dipeptidyl peptidase IV (DPP-IV) inhibitors demonstrate that the substituent at the pyrrolidine C-3 position is a key structural determinant of inhibitory potency [1]. The CoMFA, CoMSIA, and HQSAR models (with q2 values of 0.727, 0.870, and 0.939, respectively) established that steric and electrostatic fields around the 3-position strongly correlate with biological activity [1]. While this study does not directly measure 3-(methylthio)pyrrolidine, it provides strong class-level evidence that changing the 3-substituent (e.g., from methylthio to hydroxyl or unsubstituted) will have a predictable and quantifiable impact on the activity of the final inhibitor.

QSAR DPP-IV Medicinal Chemistry

Purity Specification Variability and Its Impact on Reproducible Research Outcomes

The purity of 3-(methylthio)pyrrolidine is not uniform across commercial vendors, with reported specifications varying from 95% to 97% and NLT 98% . This difference in purity can have a material impact on the reproducibility of synthetic yields and biological assay results. A 3% absolute difference in purity between a 95% and a 98% grade product can lead to measurable variations in reaction stoichiometry and assay outcomes, particularly in sensitive catalytic or biological screening applications.

Quality Control Reproducibility Vendor Specification

Differentiation from Chiral (S)-3-(Methylthio)pyrrolidine for Stereospecific Synthesis

A key differentiator for procurement is stereochemistry. The target compound, 3-(methylthio)pyrrolidine (CAS 164666-10-8), is typically the racemic mixture, whereas its enantiopure counterpart, (S)-3-(methylthio)pyrrolidine, is assigned a distinct CAS registry number (CAS 1638784-51-6) [1]. The selection between these two is not a matter of preference but a critical scientific decision. The use of the racemate versus the single (S)-enantiomer can lead to divergent biological activities, pharmacokinetic profiles, and synthetic outcomes, as the undesired enantiomer can introduce off-target effects or confound analytical results .

Chiral Synthesis Stereochemistry Enantiopure Building Block

Reactivity Profile Relative to 3-Hydroxypyrrolidine in Enzyme Inhibitor Design

The methylthio (-SCH3) group in 3-(methylthio)pyrrolidine presents a fundamentally different chemical and biological profile compared to the hydroxyl (-OH) group found in 3-hydroxypyrrolidine-based inhibitors. 3-Hydroxypyrrolidine derivatives have been patented as inhibitors of 5′-methylthioadenosine phosphorylase and nucleosidase [1]. The replacement of a hydrogen bond donor (-OH) with a hydrophobic, sulfur-containing group (-SCH3) alters the molecule's lipophilicity (estimated clogP), metabolic susceptibility, and its ability to engage in specific interactions like sulfur-π or hydrophobic contacts. This substitution can be considered a bioisosteric replacement that is intended to modify, not replicate, the original activity profile.

Enzyme Inhibition Pharmacophore Design Bioisosterism

Validated Research and Industrial Application Scenarios for 3-(Methylthio)pyrrolidine Procurement


Synthesis of 7-Substituted Quinolone Antibacterials with Differentiated Potency Profiles

Procurement of 3-(methylthio)pyrrolidine is warranted for the synthesis of 7-[(3-methylthiopyrrolidinyl)]quinolone-3-carboxylic acid derivatives. Evidence indicates that these compounds exhibit a distinct antibacterial spectrum relative to analogs made with the 3-methylthiomethylpyrrolidine comparator [1]. This scenario is particularly relevant for medicinal chemistry programs aiming to optimize the antibacterial potency and spectrum of quinolone-based drug candidates by exploring structure-activity relationships at the C-7 position.

Construction of Novel DPP-IV Inhibitor Pharmacophores Guided by QSAR Models

Based on class-level QSAR evidence identifying the pyrrolidine 3-position as a key determinant of DPP-IV inhibitory potency [1], 3-(methylthio)pyrrolidine should be prioritized as a building block for designing and synthesizing novel DPP-IV inhibitor candidates. The compound's specific 3-substituent can be used to explore the steric and electrostatic parameter space around the pyrrolidine core, as validated by CoMFA and CoMSIA models, to rationally enhance target binding and improve potency.

High-Fidelity Medicinal Chemistry and QC Requiring Traceable, High-Purity Building Blocks

For projects where synthetic reproducibility and assay data integrity are paramount, procuring a grade of 3-(methylthio)pyrrolidine with a defined high purity (e.g., NLT 98% [1]) is essential. The observed vendor purity variance of up to 3 percentage points [1][2] can translate to quantifiable differences in reaction outcomes and biological activity. This application scenario emphasizes the procurement of the highest available purity to minimize variability and ensure that research findings are both reproducible and attributable to the compound's intrinsic properties.

Exclusion of Quorum Sensing Modulation via Use of the 3-Regioisomer

Given that the 2-methylthiopyrrolidine regioisomer is the subject of patents for bacterial quorum sensing inhibition [1], the specific use of the 3-(methylthio) regioisomer (CAS 164666-10-8) is a deliberate choice to avoid this biological activity space. This scenario is important for projects where quorum sensing modulation is an unwanted off-target effect or where the research aims to explore biological pathways orthogonal to the one claimed for the 2-substituted analog. Procuring the 3-isomer ensures that the research is conducted with a compound that is structurally and functionally distinct from the patented quorum sensing modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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